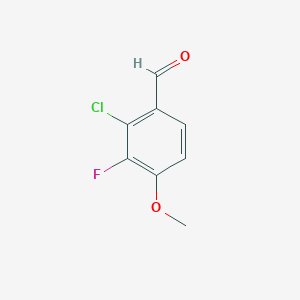

2-Chloro-3-fluoro-4-methoxybenzaldehyde

Overview

Description

2-Chloro-3-fluoro-4-methoxybenzaldehyde is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzaldehyde family, which is known for its diverse range of biological and chemical properties. In

Scientific Research Applications

Synthesis Methods

A significant aspect of the scientific research on 2-Chloro-3-fluoro-4-methoxybenzaldehyde involves its synthesis methods. Researchers have explored facile synthesis approaches to prepare related compounds efficiently. For instance, a method was reported for synthesizing 3-fluoro-4-methoxybenzaldehyde through a simplified one-step process that avoids the use of concentrated hydrochloric and sulfuric acids, reducing industrial production damage and costs by recycling trifluoroacetic acid (Wang Bao-jie, 2006).

Bioconversion Potential

Another research area involves investigating the bioconversion potential of specific fungi towards the production of novel halogenated aromatic compounds. For instance, the fungus Bjerkandera adusta was studied for its ability to produce mixed chloro-fluoro-methoxybenzaldehydes from fluorine-substituted precursors, although the generation of new chlorinated compounds was not achieved (F. R. Lauritsen & A. Lunding, 1998).

Anticancer Activity

The compound's derivatives have been synthesized for potential applications in anticancer treatments. A study described the synthesis of fluorinated benzaldehydes used in creating fluoro-substituted stilbenes, akin to combretastatin A-4 analogues, to evaluate their in vitro anticancer properties, highlighting the versatility and applicability of such compounds in medicinal chemistry (N. Lawrence et al., 2003).

Structural and Reactivity Studies

Research has also delved into the structural transformations and reactivity of similar halogen- and methoxy-substituted benzaldehydes under various conditions. Studies utilizing cryogenic conditions and computational methods have been conducted to understand the structural transformations of related compounds, which is crucial for designing substances with desired chemical properties for various applications (G. O. Ildız, J. Konarska & R. Fausto, 2018).

Environmental and Material Science Applications

In the realm of environmental and material sciences, the solubility and activity coefficients of chlorovanillins in water over a broad temperature range have been investigated, providing essential data for environmental modeling and the design of water treatment processes (F. Larachi et al., 2000).

Mechanism of Action

Target of Action

Similar compounds such as 3-fluoro-4-methoxybenzaldehyde have been used in the synthesis of resveratrol derivatives as potent inhibitors of lysine specific demethylase 1 (lsd1) , a therapeutic target for cancer treatment and other related diseases .

Biochemical Pathways

Similar compounds have been implicated in the inhibition of lsd1 , which plays a crucial role in gene expression regulation. Inhibition of LSD1 can lead to changes in gene expression patterns, potentially affecting multiple biochemical pathways.

Result of Action

If it acts similarly to related compounds, it may lead to changes in gene expression by inhibiting lsd1 . This could potentially result in anti-cancer effects, given the role of LSD1 in cancer progression .

Biochemical Analysis

Cellular Effects

Similar compounds have been used in the synthesis of resveratrol derivatives as potent inhibitors of lysine specific demethylase 1 (LSD1), a therapeutic target for cancer treatment and other related diseases .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

2-Chloro-3-fluoro-4-methoxybenzaldehyde may be involved in various metabolic pathways. It may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

properties

IUPAC Name |

2-chloro-3-fluoro-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTXHZRZUZQTOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-oxo-4-(trifluoromethyl)chromen-7-yl] Heptanoate](/img/structure/B3039168.png)

![[9-(2-Dimethylcarbamoylphenyl)-6-oxo-6H-xanthen-3-yloxy]acetic acid](/img/structure/B3039172.png)

![N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate)](/img/structure/B3039177.png)

![6-[4-(Dimethylamino)phenacyl]phenanthridine](/img/structure/B3039183.png)